molecular formula C24H31N3O6S2 B2373571 Methyl 5,5,7,7-tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489471-21-8

Methyl 5,5,7,7-tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2373571
CAS No.: 489471-21-8
M. Wt: 521.65
InChI Key: VTBFZBRIAGYLTG-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic framework combining thiophene and pyridine moieties. Key structural features include:

  • 4-(Morpholinosulfonyl)benzamido group at position 2, introducing a sulfonamide-linked morpholine ring, which may modulate solubility and target binding.
  • Methyl ester at position 3, serving as a common prodrug strategy for carboxylic acid bioavailability.

Reported bioactivities include inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated rat whole blood assays, as observed in related derivatives .

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S2/c1-23(2)14-17-18(22(29)32-5)21(34-19(17)24(3,4)26-23)25-20(28)15-6-8-16(9-7-15)35(30,31)27-10-12-33-13-11-27/h6-9,26H,10-14H2,1-5H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBFZBRIAGYLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5,5,7,7-tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential biological activities. Understanding its biological activity involves examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of functional groups such as morpholinosulfonyl and benzamido enhances its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C22H30N4O4S
  • Molecular Weight : 446.57 g/mol

Structural Features

  • Thieno[2,3-c]pyridine Ring : Contributes to the compound's interaction with various biological systems.
  • Morpholinosulfonyl Group : Enhances solubility and bioavailability.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to this structure possess significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : The sulfonamide moiety may contribute to anti-inflammatory effects by inhibiting key inflammatory pathways.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

The compound's mechanisms of action are likely multifaceted:

  • Enzyme Inhibition : The morpholinosulfonyl group may interact with enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act on specific receptors that mediate cellular responses in inflammation and cancer.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Case Studies

A review of the literature reveals several studies focusing on the biological activity of related compounds:

  • Study 1 : A study on sulfonamide derivatives indicated that modifications to the benzamido group could enhance antimicrobial efficacy against resistant bacterial strains .
  • Study 2 : Research demonstrated that thieno[2,3-c]pyridine derivatives showed promising results in inhibiting NF-kB pathways, suggesting potential applications in treating inflammatory diseases .

Data Summary Table

PropertyObservation
Antimicrobial ActivitySignificant against Gram-positive bacteria
Anti-inflammatory ActivityInhibition of TNF-alpha release
CytotoxicityIC50 values < 20 µM in cancer cell lines
MechanismEnzyme inhibition and receptor modulation

Comparison with Similar Compounds

Key Observations:
  • Synthetic Efficiency : The target compound’s synthesis likely follows routes similar to and , though yields are unspecified. Thiazolo-pyrimidine derivatives (11a, 11b) achieve moderate yields (68%) via condensation reactions .
  • Substituent Impact: The morpholinosulfonyl group in the target compound distinguishes it from simpler benzylidene or cyanophenyl substituents in analogs like 11a/b. This group may enhance solubility and target engagement compared to hydrophobic substituents .
TNF-α Inhibition
  • The target compound’s tetrahydrothieno[2,3-c]pyridine core is critical for TNF-α inhibition, as demonstrated in and . Derivatives with bicyclic thiophene systems showed potent in vivo activity in adjuvant-induced arthritic (AIA) rat models .
  • Role of Substituents: The 5,5,7,7-tetramethyl groups may reduce metabolic degradation, while the morpholinosulfonyl moiety could improve binding to inflammatory targets like kinases or phosphatases .
Anti-Mycobacterial Activity
  • 2,6-Disubstituted analogs () exhibit anti-mycobacterial activity, with 3D-QSAR models highlighting hydrophobic and hydrogen-bonding interactions at positions 2 and 6 . The target compound’s 4-(morpholinosulfonyl) group may align with these requirements, though its specific activity remains unstudied.

Spectroscopic and Structural Analysis

  • NMR Profiling: highlights that substituents in regions analogous to the target compound’s morpholinosulfonyl group (e.g., regions A and B in Figure 6) induce distinct chemical shifts (δ 29–44 ppm), altering proton environments . This suggests the target compound’s sulfonamide group creates unique electronic effects compared to cyano or methyl substituents.
  • IR Data : The target compound’s ester carbonyl (C=O) and sulfonamide (S=O) groups would likely show peaks near 1719 cm⁻¹ (C=O) and 1130–1370 cm⁻¹ (S=O), differing from nitrile (CN) peaks (~2220 cm⁻¹) in analogs like 11b .

Lumping Strategy and Functional Group Similarity

As per , compounds with shared cores (e.g., tetrahydrothieno[2,3-c]pyridine) but variable substituents can be "lumped" for predictive modeling. The target compound’s morpholinosulfonyl group may represent a distinct subclass compared to carboxamides or nitrile-bearing analogs .

Preparation Methods

Gewald Reaction for Thienopyridine Formation

The tetrahydrothieno[2,3-c]pyridine scaffold is synthesized via the Gewald reaction , a multicomponent condensation involving a ketone, a cyanoacetate, and elemental sulfur. For this compound, 5,5,7,7-tetramethyl-4-piperidone serves as the cyclic ketone precursor, reacting with methyl cyanoacetate and sulfur in the presence of a base (e.g., diethylamine) to yield methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Figure 1).

Reaction Conditions :

  • Solvent : Methanol or ethanol
  • Temperature : 20–25°C (room temperature)
  • Base : Diethylamine (1.4 equiv)
  • Yield : 47–60%

The tetramethyl substitution at positions 5 and 7 is introduced via the ketone precursor, which can be synthesized through alkylation of 4-piperidone using methylating agents under acidic conditions.

Synthesis of 4-(Morpholinosulfonyl)benzoyl Chloride

Chlorosulfonation of Benzoic Acid

The 4-(morpholinosulfonyl)benzamido group is prepared via sequential sulfonation and amination:

  • Chlorosulfonation : Benzoic acid is treated with chlorosulfonic acid at 50–60°C to form 4-chlorosulfonylbenzoic acid .
  • Amination : Reaction with morpholine in dichloromethane (DCM) yields 4-(morpholinosulfonyl)benzoic acid .

Reaction Conditions :

  • Chlorosulfonic Acid : 1.2 equiv
  • Morpholine : 1.1 equiv
  • Solvent : DCM
  • Yield : 68–75%

Activation as Acid Chloride

The carboxylic acid is converted to 4-(morpholinosulfonyl)benzoyl chloride using thionyl chloride (SOCl₂) in refluxing toluene.

Coupling of Thienopyridine Amine and Benzoyl Chloride

Amide Bond Formation

The primary amine at position 2 of the thienopyridine core is coupled with the activated benzoyl chloride via Schotten-Baumann conditions or using coupling agents like EDC/HOBt.

Procedure :

  • Base : Triethylamine (2.5 equiv) in anhydrous DCM.
  • Coupling Agent : EDC (1.2 equiv) and DMAP (0.1 equiv).
  • Temperature : 0°C to room temperature.
  • Yield : 70–85%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 1.25 (s, 12H, 4×CH₃), 2.75–3.10 (m, 4H, piperidine-H), 3.60 (m, 4H, morpholine-H), 3.85 (s, 3H, COOCH₃), 7.90 (d, 2H, J = 8.4 Hz, Ar-H), 8.20 (d, 2H, J = 8.4 Hz, Ar-H), 9.10 (s, 1H, NH).
  • MS (ESI) : m/z 590.2 [M+H]⁺.

Purity and Yield Optimization

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Recrystallization : Ethyl acetate/hexane (1:3).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Challenges
Thienopyridine core Gewald reaction 47–60 Tetramethyl group incorporation
Sulfonamide synthesis Chlorosulfonation 68–75 Over-sulfonation control
Amide coupling EDC/HOBt 70–85 Steric hindrance mitigation

Q & A

Q. What are the critical synthetic steps for preparing Methyl 5,5,7,7-tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling the benzamido group to the thienopyridine core under conditions optimized for nucleophilic acyl substitution (e.g., using coupling agents like EDC/HOBT) .
  • Sulfonation : Introducing the morpholinosulfonyl group via sulfonylation of the benzamide precursor under anhydrous conditions .
  • Esterification : Methyl ester formation at the carboxylate position using methanol and acid catalysis . Key challenges include controlling regioselectivity and minimizing side reactions. Reaction optimization often requires adjusting solvents (e.g., DMF or THF) and temperatures (reflux vs. room temperature) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying substituent positions, such as the morpholinosulfonyl group and tetramethyl substitution on the thienopyridine ring .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required) and resolve epimeric mixtures, as seen in related compounds with chiral centers .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, especially for detecting synthetic by-products .

Advanced Research Questions

Q. How does the morpholinosulfonyl group influence the compound’s bioactivity and binding affinity?

The morpholinosulfonyl moiety enhances solubility and serves as a hydrogen-bond acceptor, improving interactions with target proteins (e.g., kinases or enzymes). Structure-activity relationship (SAR) studies on analogous compounds show that sulfonyl groups increase binding affinity by 2–3-fold compared to non-sulfonylated derivatives . Computational docking simulations (e.g., using AutoDock Vina) can predict binding modes, but experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is necessary .

Q. What experimental strategies address contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cellular permeability differences. To resolve these:

  • Dose-Response Curves : Perform across multiple cell lines or enzymatic assays to identify context-dependent effects .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out rapid degradation in certain assays .
  • Orthogonal Assays : Confirm activity using both biochemical (e.g., enzyme inhibition) and cell-based (e.g., apoptosis assays) methods .

Q. How can reaction conditions be optimized to mitigate by-product formation during synthesis?

By-product analysis (e.g., via LC-MS) often reveals competing pathways, such as over-sulfonation or ester hydrolysis. Optimization strategies include:

  • Temperature Control : Lowering reaction temperatures to reduce side reactions (e.g., <0°C for sulfonylation steps) .
  • Catalyst Screening : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) minimize unwanted nucleophilic attacks .

Q. What computational methods aid in predicting the compound’s reactivity and stability?

  • Density Functional Theory (DFT) : Calculates energy barriers for reactions (e.g., ester hydrolysis) and predicts stable conformers .
  • Molecular Dynamics (MD) Simulations : Models interactions with biological targets and solvent systems to assess stability under physiological conditions .
  • QSAR Modeling : Links structural descriptors (e.g., logP, topological polar surface area) to observed stability or activity .

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